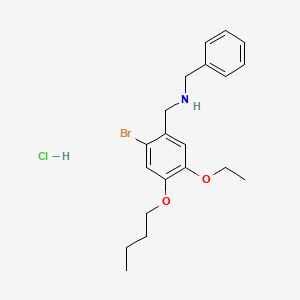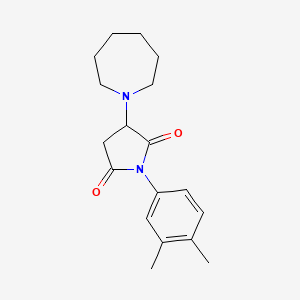![molecular formula C19H25FN2O B4227043 N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4227043.png)
N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea
Vue d'ensemble
Description
N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea, also known as AFEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties.
Applications De Recherche Scientifique
N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has been extensively studied for its potential therapeutic applications. One of the most promising applications of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea is in the treatment of cancer. N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor properties, N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has also been found to exhibit antiviral activity. It has been shown to inhibit the replication of the influenza virus and herpes simplex virus type 1. N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has been found to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, antiviral, and anti-inflammatory properties, N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea has also been found to have analgesic properties, making it a potential candidate for the treatment of pain. It has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea is its broad range of biological activities, which makes it a versatile compound for scientific research. However, one of the limitations of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for the research of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea. One area of interest is the development of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the synergistic effects of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea in combination with other compounds for the treatment of cancer and other diseases. Finally, the potential use of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea as a diagnostic tool for the detection of cancer cells is an area of ongoing research.
Conclusion
In conclusion, N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea is a synthetic compound with promising therapeutic applications. Its antitumor, antiviral, and anti-inflammatory properties make it a potential candidate for the treatment of cancer, viral infections, and inflammatory diseases. While there are limitations to its use in lab experiments, the broad range of biological activities exhibited by N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea makes it a versatile compound for scientific research. Ongoing research into the mechanism of action and potential future directions for the use of N-1-adamantyl-N'-[2-(4-fluorophenyl)ethyl]urea will continue to shed light on its potential therapeutic applications.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-fluorophenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O/c20-17-3-1-13(2-4-17)5-6-21-18(23)22-19-10-14-7-15(11-19)9-16(8-14)12-19/h1-4,14-16H,5-12H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLDBBSWQZXXNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823716 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-methoxy-2-nitrophenyl)-2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4226963.png)
![3,3-dimethyl-2-methylene-N-(3-nitrophenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4226969.png)
![2-{[4-(3-chloro-4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-nitrophenyl)ethanone](/img/structure/B4226981.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B4226989.png)
![2-{4-[(1-adamantylamino)methyl]-5-bromo-2-ethoxyphenoxy}ethanol](/img/structure/B4227009.png)

![{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}methylamine hydrochloride](/img/structure/B4227019.png)
![ethyl 1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B4227027.png)

![methyl 4-chloro-3-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B4227033.png)
![N-(4-iodo-2-methylphenyl)-3-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}propanamide](/img/structure/B4227039.png)
![3-amino-N-(2-fluorophenyl)-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4227044.png)
![N-(2,5-dimethoxyphenyl)-2-({5-[2-(3,4-dimethoxyphenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4227048.png)
![4,7,7-trimethyl-N-(5-nitro-1,3-thiazol-2-yl)-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4227054.png)